molecular formula C12H17NO2 B8233283 (alphaS)-alpha-Amino-3,4-dimethylbenzenebutanoic acid CAS No. 1089276-05-0

(alphaS)-alpha-Amino-3,4-dimethylbenzenebutanoic acid

Cat. No.: B8233283
CAS No.: 1089276-05-0
M. Wt: 207.27 g/mol
InChI Key: RPLSROLXINIXAE-NSHDSACASA-N
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Description

(alphaS)-alpha-Amino-3,4-dimethylbenzenebutanoic acid is a type of alpha hydroxy carboxylic acid (AHA), which is a group of carboxylic acids featuring a hydroxy group located one carbon atom away from the acid group . Notable AHAs include glycolic acid, lactic acid, mandelic acid, and citric acid .


Synthesis Analysis

The synthesis of α-Amino acids has been discussed in connection with separate syntheses of carboxylic acids and amino compounds . One common synthesis route involves the hydrolysis of α-halocarboxylic acids, readily available precursors, to produce 2-hydroxycarboxylic acids . Another method of getting to the α ‑amino acid is by reductive amination of the α ‑keto acid .


Molecular Structure Analysis

The molecular structure of amino acids is determined by the hydrophilic or hydrophobic nature of the side-chain . The side chain (R group) of amino acids determines their chemical and physical characteristics .


Chemical Reactions Analysis

In aqueous solution at neutral pH, the carboxylic group of amino acids is dissociated into a carboxylate and a proton, and the amino group, which functions as a base, is protonated . α-Hydroxy acids are particularly prone to acid-catalyzed decarbonylation, yielding carbon monoxide, a ketone or aldehyde, and water as by-products .


Physical and Chemical Properties Analysis

Amino acids are non-volatile crystalline solids, which melt or decompose at fairly high temperatures . They possess high dielectric constants and high dipole moment, reflecting the discrete separation of positive and negative charges in their dipolar ionic forms .

Properties

IUPAC Name

(2S)-2-amino-4-(3,4-dimethylphenyl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-8-3-4-10(7-9(8)2)5-6-11(13)12(14)15/h3-4,7,11H,5-6,13H2,1-2H3,(H,14,15)/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPLSROLXINIXAE-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CCC(C(=O)O)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)CC[C@@H](C(=O)O)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501251465
Record name (αS)-α-Amino-3,4-dimethylbenzenebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501251465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1089276-05-0
Record name (αS)-α-Amino-3,4-dimethylbenzenebutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1089276-05-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (αS)-α-Amino-3,4-dimethylbenzenebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501251465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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